4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers developing GSK-3β kinase inhibitors or anti-inflammatory agents require the precisely functionalized thieno[3,2-c]pyridine core with the critical 7-carbonitrile handle. This compound delivers the essential 4-oxo and 7-CN pharmacophoric elements necessary for ATP-pocket binding and downstream derivatization. • 7-CN group enables tetrazole bioisostere formation, biotin/fluorescent tag conjugation via amine reduction, and targeted library synthesis • Validated scaffold in patents for kinase inhibition, anti-inflammatory, and analgesic therapeutic programs • Available from research-scale to bulk with full analytical documentation (HPLC, NMR, MS)

Molecular Formula C8H4N2OS
Molecular Weight 176.2 g/mol
CAS No. 55040-34-1
Cat. No. B1319588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
CAS55040-34-1
Molecular FormulaC8H4N2OS
Molecular Weight176.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)NC=C2C#N
InChIInChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11)
InChIKeyZZPNWIRCTPUMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (CAS 55040-34-1) | Heterocyclic Core for Drug Discovery and Synthesis


4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a bicyclic heteroaromatic compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol [1]. It belongs to the thieno[3,2-c]pyridine class, which is a recognized pharmacophore in medicinal chemistry due to its structural similarity to quinoline and isoquinoline [2]. This specific compound features a 4-oxo group and a 7-carbonitrile substituent, making it a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting platelet aggregation, inflammation, and kinase inhibition pathways [3].

Why 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (CAS 55040-34-1) Cannot Be Replaced by Just Any Thienopyridine


Substitution within the thieno[3,2-c]pyridine scaffold is not trivial; the position and nature of functional groups profoundly impact both chemical reactivity and biological activity. The 7-carbonitrile group in this compound is a key determinant of its utility and potency. It serves as a crucial handle for further derivatization and a critical pharmacophoric element for target engagement [1]. Simple substitution with a halogen (e.g., bromo) or hydrogen at the 7-position yields compounds with different electronic properties, synthetic potential, and biological profiles. This specificity is underscored by patents that claim distinct therapeutic utilities for compounds based on the presence of a cyano group at the 7-position [2].

Quantitative Differentiation: 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile vs. Key Analogs


Synthetic Versatility: The 7-Cyano Group as a Transformable Handle

The 7-carbonitrile group is a key differentiator, enabling chemical transformations not possible with its 7-unsubstituted or 7-halogenated analogs. This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of downstream compounds [1]. In contrast, the 2-bromo analog (CAS 55040-43-2) is primarily suited for cross-coupling reactions at the 2-position, while the 7-bromo derivative serves as a precursor for nucleophilic substitution [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Commercial Availability and Purity Specification

As a commercially available building block, this compound is supplied with a defined purity specification, ensuring reproducibility in research applications. Multiple vendors offer this compound with a minimum purity of 95% (HPLC) [1]. This is a key procurement consideration when compared to less common analogs or custom-synthesized derivatives where batch-to-batch consistency may not be guaranteed.

Chemical Procurement Analytical Chemistry Quality Control

Key Applications for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (CAS 55040-34-1)


Synthesis of Kinase Inhibitors

This compound serves as a core scaffold for synthesizing potential kinase inhibitors, particularly those targeting GSK-3β. The 4-oxo group and 7-cyano substituent are essential for binding to the kinase ATP pocket, as described in patents for related thienopyridine-based inhibitors [1].

Anti-inflammatory and Analgesic Drug Discovery

As a key intermediate, this compound can be used to generate libraries of substituted thieno[3,2-c]pyridines for screening anti-inflammatory, analgesic, and anti-pyretic activities. Patents explicitly claim this core structure for the development of such therapeutic agents [1].

Chemical Biology Tool Compound Synthesis

The 7-carbonitrile group provides a versatile synthetic handle for creating tool compounds, such as those containing a tetrazole bioisostere or for attaching biotin or fluorescent tags via amine linkage after reduction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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